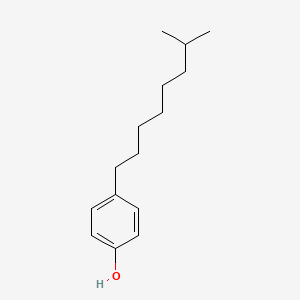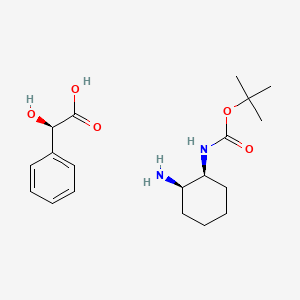
Dimethyl bis(hydroxymethyl)malonate
概要
説明
Dimethyl bis(hydroxymethyl)malonate is an organic compound with the molecular formula C7H12O6. It is a derivative of malonic acid, where two hydroxymethyl groups are attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in the preparation of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl bis(hydroxymethyl)malonate can be synthesized through the reaction of formaldehyde with dimethyl malonate in the presence of a base such as potassium carbonate. The reaction typically involves the following steps:
Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and dropping funnel is used.
Addition of Reagents: Formaldehyde solution is added to the flask containing dimethyl malonate and potassium carbonate.
Reaction Conditions: The mixture is stirred at a controlled temperature (25-30°C) for about 40-50 minutes.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large reactors with efficient stirring and temperature control.
Continuous Addition: Continuous addition of formaldehyde and dimethyl malonate to maintain optimal reaction conditions.
Purification: The product is purified through crystallization or distillation to achieve high purity.
化学反応の分析
Types of Reactions
Dimethyl bis(hydroxymethyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Forms various substituted malonates.
科学的研究の応用
Dimethyl bis(hydroxymethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.
Industry: Acts as a building block for the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl bis(hydroxymethyl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
類似化合物との比較
Similar Compounds
Diethyl bis(hydroxymethyl)malonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl malonate: Lacks the hydroxymethyl groups, making it less reactive in certain reactions.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups.
Uniqueness
Dimethyl bis(hydroxymethyl)malonate is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of chemical products .
特性
IUPAC Name |
dimethyl 2,2-bis(hydroxymethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12O6/c2*1-12-5(10)7(3-8,4-9)6(11)13-2/h2*8-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAOPGCMDRAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)(CO)C(=O)OC.COC(=O)C(CO)(CO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-Ethyl-1-[4-(trifluoromethyl)phenyl]propyl}-7,7-dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8057953.png)
![1-[[3-Methyl-2-(2-methylpropyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057955.png)



![[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate](/img/structure/B8057985.png)

![Ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B8057997.png)
![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)


![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B8058031.png)


